BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Unveiling 5-(Benzyloxy)pentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 5-(Benzyloxy)pentan-2-ol

CAS No.: 194794-54-2

Cat. No.: B2501795

\ J

5-(Benzyloxy)pentan-2-ol is a bifunctional organic molecule featuring a secondary alcohol and
a benzyl ether. This unique combination of functional groups makes it a valuable intermediate
and building block in modern organic synthesis. The benzyl ether provides a robust protecting
group for the primary alcohol at the 5-position, which can be selectively removed under specific
conditions, while the secondary alcohol at the 2-position offers a reactive site for a multitude of
chemical transformations. Its structural framework is of significant interest to researchers and
drug development professionals, as the benzyloxy motif is a recognized pharmacophore in
various biologically active compounds, including monoamine oxidase (MAO) inhibitors.[1] This
guide provides a comprehensive overview of the chemical properties, a validated synthetic
protocol, spectroscopic characterization, and potential applications of 5-(Benzyloxy)pentan-2-
ol, grounded in established chemical principles.

Physicochemical and Structural Properties

The core characteristics of 5-(Benzyloxy)pentan-2-ol are summarized below. These
properties are fundamental for its handling, reaction setup, and purification.
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Property Value Source
CAS Number 194794-54-2 [2]
Molecular Formula C12H1802 [2]
Molecular Weight 194.27 g/mol [2]
Appearance Colorless to pale yellow liquid [3]
Purity Typically available at 295% [2]

Soluble in common organic
N solvents (e.g., DCM, EtOAc,
Solubility o o Inferred from structure[3]
THF). Limited solubility in

water.

Store in a tightly sealed
container in a dry, well-

Storage ] [2]
ventilated place at room

temperature.

Structural Identifiers:

» |[UPAC Name: 5-(benzyloxy)pentan-2-ol[2]

e SMILES: CC(O)CCCOCC1=CC=CC=C1

e InChl Key: MQAOYJYQYFYYIE-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-(benzyloxy)pentan-2-ol can be efficiently achieved from commercially
available 1,4-pentanediol. The strategy involves the selective protection of the primary hydroxyl
group as a benzyl ether, followed by the oxidation of the secondary alcohol to a ketone, and
subsequent reduction. This approach is favored due to the higher reactivity of the primary
alcohol in Williamson ether synthesis, allowing for regioselective protection.

Experimental Protocol: Three-Step Synthesis
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Step 1: Monobenzylation of 1,4-Pentanediol

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in
anhydrous tetrahydrofuran (THF) at O °C under an inert atmosphere (N2 or Ar), add 1,4-
pentanediol (1.0 eq) dropwise.

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution
ceases.

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.05 eq) dropwise.
Stir the reaction at room temperature overnight.

Quench the reaction carefully by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa4),
and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate
gradient) to yield 5-(benzyloxy)pentan-1-ol.

Step 2: Oxidation to 5-(Benzyloxy)pentan-2-one

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete
consumption of the starting material.

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the
chromium salts.

Concentrate the filtrate under reduced pressure. The resulting crude 5-(benzyloxy)pentan-2-
one is often of sufficient purity for the next step.[4]
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Step 3: Reduction to 5-(Benzyloxy)pentan-2-ol
¢ Dissolve the crude ketone from Step 2 (1.0 eq) in methanol (MeOH) and cool to 0 °C.

e Add sodium borohydride (NaBHa4, 1.2 eq) portion-wise, maintaining the temperature below 5
°C.

 Stir the reaction at 0 °C for 1 hour.

e Quench the reaction by the slow addition of acetone, followed by water.

e Remove the methanol under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate.

» Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate
gradient) to afford 5-(Benzyloxy)pentan-2-ol.

Synthetic Workflow Diagram
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Caption: A three-step synthetic route to 5-(benzyloxy)pentan-2-ol.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 5-(Benzyloxy)pentan-2-ol.
Below are the expected spectral data based on its structure and comparison with similar
compounds.[5][6]
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H NMR Spectroscopy (400 MHz, CDC|z)

Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(5, ppm)
Aromatic protons
~7.35-7.25 m 5H Ar-H of the benzyl
group.
Methylene

protons adjacent
~4.50 S 2H -O-CH2-Ph to the aromatic
ring and ether

oxygen.

Methine proton
~3.80 m 1H -CH(OH)- of the secondary

alcohol.

Methylene

protons adjacent

~3.50 t 2H -CH2-O-Bn
to the ether
oxygen.
Labile proton of
~2.50 brs 1H -OH the hydroxyl
group.
Methylene
-CH(OH)-CHz-
~1.80- 1.50 m 4H protons of the
CHz- ]
pentyl chain.

Methyl protons
~1.20 d 3H -CH(OH)-CHs coupled to the

methine proton.

3C NMR Spectroscopy (100 MHz, CDCI:s)
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Chemical Shift (6, ppm)

Assignment

Rationale

Quaternary aromatic carbon

~138.5 Ar-C (quaternary) ,

attached to the benzylic CHa.
~128.4 Ar-CH Aromatic methine carbons.
~127.7 Ar-CH Aromatic methine carbons.
~127.5 Ar-CH Aromatic methine carbons.
~73.0 -O-CH2-Ph Benzylic carbon of the ether.

Aliphatic carbon attached to
~70.0 -CH2-O-Bn

the ether oxygen.

Carbon bearing the hydroxyl
~67.5 -CH(OH)-

group.

Aliphatic carbon adjacent to
~38.5 -CH(OH)-CHz2-

the alcohol.
~29.0 -CHz2-CH2-CHa2- Central aliphatic carbon.
~23.5 -CH(OH)-CHs Methyl carbon.

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Functional Group

Description

~3400 (broad)

O-H

Alcohol O-H stretch.

~3030 C-H (aromatic) Aromatic C-H stretch.

~2930, 2860 C-H (aliphatic) Aliphatic C-H stretch.
Aromatic ring skeletal

~1495, 1450 c=C I
vibrations.

~1100 C-O Ether and alcohol C-O stretch.

Mass Spectrometry (Electron lonization, EI-MS)
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The EI-MS spectrum is expected to show fragmentation patterns characteristic of both the
benzyl ether and the secondary alcohol.

miz Proposed Fragment Rationale

194 [M]* Molecular ion peak.

179 [M - CHs]* Loss of a methyl group.
107 [C7H70]" Benzyloxonium ion.

91 [C7HA]* Tropylium ion (base peak).

45 [(CaHsO]* Cleavage alpha to the
25
secondary alcohol.

Chemical Reactivity and Applications in Drug
Development

The reactivity of 5-(benzyloxy)pentan-2-ol is dictated by its two functional groups.

e Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone,
esterification, etherification, or be used as a nucleophile in various coupling reactions. It can
also be converted into a leaving group for substitution or elimination reactions.

o Benzyl Ether: The benzyl group is a stable protecting group for the primary alcohol, resistant
to many reaction conditions (e.g., basic, nucleophilic, mild acidic, and some
oxidative/reductive conditions). It can be readily cleaved by catalytic hydrogenolysis (e.qg.,
Hz2, Pd/C), providing a strategic advantage in multi-step synthesis.

Role as a Synthon in Medicinal Chemistry

The structural motif of a protected diol is a common feature in the synthesis of complex natural
products and pharmaceuticals. 5-(Benzyloxy)pentan-2-ol serves as a versatile chiral or
racemic building block. For instance, chiral versions of this molecule could be key
intermediates in the synthesis of molecules like posaconazole, where similar protected alcohol
fragments are utilized.[7] The benzyloxy group itself is a key feature in several drug classes,
contributing to binding affinity at biological targets.[1] Its presence in synthetic intermediates
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like 5-(benzyloxy)pentan-2-ol allows for the direct incorporation of this important
pharmacophore.

Logical Relationship Diagram

5-(Benzyloxy)pentan-2-ol

Secondary Alcohol (-OH) ]

Chemical Transformations ) .
Synthetic Utility
Oxidation
Esterification
Nucleophilic Addition

Deprotection

(Hydrogenolysis) Chiral Building Block

Intermediate for
Complex Molecules

Incorporation of
Benzyloxy Pharmacophore

Click to download full resolution via product page

Caption: Reactivity and applications of 5-(benzyloxy)pentan-2-ol.

Safety and Handling

As a laboratory chemical, 5-(Benzyloxy)pentan-2-ol must be handled with appropriate
precautions.

GHS Hazard Classification:[2]

¢ Pictogram: GHS07 (Exclamation Mark)
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» Signal Word: Warning
e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

o

[e]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses with side
shields, a lab coat, and chemical-resistant gloves.

 Avoid inhalation of vapor or mist.

e Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with
water.

» Store away from strong oxidizing agents.[8]

Conclusion

5-(Benzyloxy)pentan-2-ol is a strategically important molecule for synthetic chemists. Its well-
defined physicochemical properties, accessible synthesis, and predictable reactivity make it a
reliable building block. The presence of both a reactive secondary alcohol and a cleavable
benzyl ether protecting group provides significant synthetic flexibility, positioning this compound
as a valuable tool for researchers in academia and industry, particularly those engaged in the
design and synthesis of novel therapeutic agents.
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Email: info@benchchem.com or Request Quote Online.

Sources

1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new
class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2. 5-(Benzyloxy)pentan-2-ol | 194794-54-2 [sigmaaldrich.com]
3. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

4. 5-(Benzyloxy)pentan-2-one | C12H1602 | CID 281268 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9804868/
https://www.agilent.com/cs/library/msds/2-Pentanol_msds.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/221194
https://pubchem.ncbi.nlm.nih.gov/compound/281268
https://pubchem.ncbi.nlm.nih.gov/compound/22386
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6032297
https://www.chemos.de/import/sdb/A0047842_sdb_en_GB.pdf
https://atb.uq.edu.au/molecule.py?molid=846
https://www.benchchem.com/product/b2501795?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9794710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9794710/
https://www.sigmaaldrich.com/HU/hu/product/ambeedinc/ambh990f61c2
https://cymitquimica.com/cas/4541-15-5/
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Benzyloxy_pentan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5-_Benzyloxy_pentan-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2501795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

5. 2-Pentanol(6032-29-7) 1H NMR spectrum [chemicalbook.com]

6. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

7. CN103936564A - Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate
of posaconazole - Google Patents [patents.google.com]

8. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: Unveiling 5-(Benzyloxy)pentan-2-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2501795#5-benzyloxy-pentan-2-ol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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